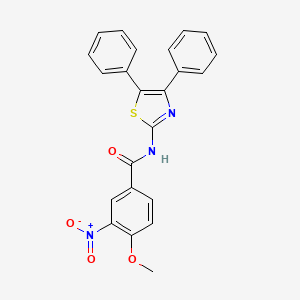
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide is a complex organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features a benzamide group, which is a benzene ring attached to an amide group. The presence of methoxy and nitro groups on the benzene ring further adds to the complexity and reactivity of the molecule.
準備方法
The synthesis of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiazole ring, which can be achieved through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions. The resulting thiazole intermediate is then subjected to further reactions to introduce the diphenyl groups.
The next step involves the nitration of the benzene ring to introduce the nitro group. This can be achieved using a mixture of concentrated sulfuric acid and nitric acid. The methoxy group can be introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide. Finally, the amide bond is formed by reacting the thiazole intermediate with 4-methoxy-3-nitrobenzoic acid under dehydrating conditions, often using reagents like dicyclohexylcarbodiimide (DCC).
化学反応の分析
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
科学的研究の応用
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to a cascade of biochemical events. For example, its potential anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, such as kinases or topoisomerases. The nitro group can also undergo bioreduction to form reactive intermediates that can damage cellular components, contributing to its antimicrobial and anticancer effects.
類似化合物との比較
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide can be compared with other thiazole derivatives, such as:
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-methylpropanamide: This compound has a similar thiazole core but differs in the substituents on the benzene ring and the amide group.
N-(4,5-diphenyl-1,3-thiazol-2-yl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide: This compound features a pyrimidine ring and a sulfanyl group, making it structurally distinct from the benzamide derivative.
N-(4,5-diphenyl-1,3-thiazol-2-yl)-5-nitrothiophene-2-carboxamide: This compound contains a thiophene ring and a nitro group, similar to the benzamide derivative, but with different electronic and steric properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
特性
IUPAC Name |
N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-methoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O4S/c1-30-19-13-12-17(14-18(19)26(28)29)22(27)25-23-24-20(15-8-4-2-5-9-15)21(31-23)16-10-6-3-7-11-16/h2-14H,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSGXKXGZJURRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
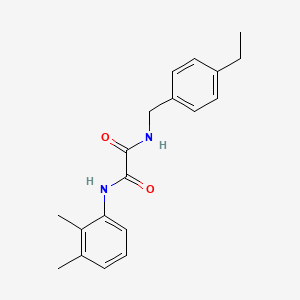
![2-(2,4-dichlorophenyl)-3-{2-[2-(2-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5088426.png)
![N-(2-fluorophenyl)-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5088429.png)
![N-(3,4-dimethylphenyl)-1-[3-(1H-imidazol-2-yl)benzoyl]-3-piperidinamine](/img/structure/B5088436.png)
![2-[[Butyl(methyl)amino]methyl]-4,6-diiodophenol](/img/structure/B5088443.png)
![2-[3-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]phenyl]isoindole-1,3-dione;hydrobromide](/img/structure/B5088466.png)
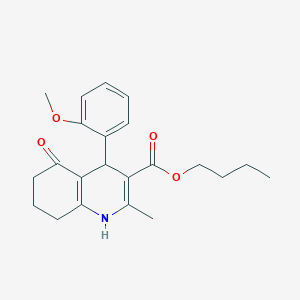
![3,4,5-trimethoxy-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-N-(2-phenylethyl)benzamide hydrochloride hydrate](/img/structure/B5088475.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyl-2-(1-methyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5088488.png)
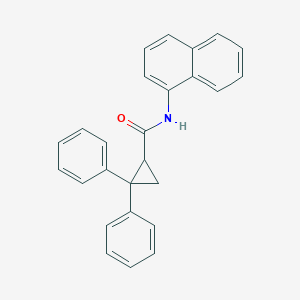
![1-[[2-(2,2-Dimethylpropylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]azepane](/img/structure/B5088509.png)
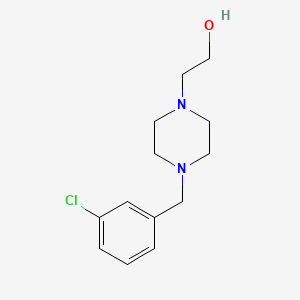
![N-[(4-methoxyphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]methanamine;oxalic acid](/img/structure/B5088511.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-7-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B5088518.png)
